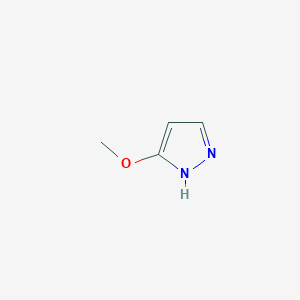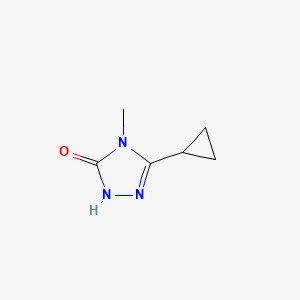![molecular formula C16H13N5OS B2469506 3-(4-Ethoxyphenyl)-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 151297-81-3](/img/structure/B2469506.png)
3-(4-Ethoxyphenyl)-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Ethoxyphenyl)-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a type of organic compound that belongs to the class of triazolothiadiazines . Triazolothiadiazines are a group of heterocyclic compounds that have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Synthesis Analysis
The synthesis of triazolothiadiazines involves several steps. A common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, which results in the annulation of the triazole ring on thiadiazine . In a specific example, a series of new 1,ω-bis((acetylphenoxy)acetamide)alkanes were prepared, then their bromination using NBS furnished the novel bis(2-bromoacetyl)phenoxy)acetamides. Reaction of these with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a triazolothiadiazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Applications De Recherche Scientifique
Antimicrobial Applications
The synthesis and characterization of novel compounds structurally related to "3-(4-Ethoxyphenyl)-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" have been widely studied for their antimicrobial properties. For example, compounds synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate demonstrated significant antimicrobial activity, indicating the potential of these structures in combating microbial infections (El‐Kazak & Ibrahim, 2013).
Antioxidant and Anticancer Properties
Research has also explored the antioxidant and anticancer potentials of derivatives, with certain compounds exhibiting significant effects against cancer cell lines, such as hepatocellular carcinoma HepG2 cells. These findings suggest the therapeutic potential of these compounds in the treatment of cancer and their role in oxidative stress-related conditions (Sunil et al., 2010).
Synthesis and Structural Analysis
The synthesis of "3,6-bis[1-(4-ethoxyphenyl)-5-methyl-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole" and its crystal structure analysis highlight the importance of these compounds in the development of novel chemical entities. Their structural elucidation through techniques such as X-ray crystallography provides valuable insights into their potential applications in various scientific fields (Dong & Wang, 2005).
Insecticidal Activity
Compounds incorporating the thiadiazole moiety have been evaluated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies offer a foundation for the development of new, effective insecticides that can contribute to agricultural pest management (Fadda et al., 2017).
Pharmaceutical Potential
The diverse pharmaceutical applications of these compounds, including their antibacterial, antifungal, and potential anticancer activities, underscore their importance in medicinal chemistry. The synthesis of novel derivatives and evaluation of their biological activities further emphasize their potential as leads for the development of new therapeutic agents (Amir et al., 2007).
Orientations Futures
The future directions for the research and development of “3-(4-Ethoxyphenyl)-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” could involve further exploration of its pharmacological activities and potential applications. This could include in-depth studies on its mechanism of action, optimization of its synthesis, and evaluation of its safety profile .
Mécanisme D'action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antibacterial activity against various bacteria strains . They have also shown inhibitory effects on certain enzymes, such as urease .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact with dna . They can also disrupt the membrane integrity of certain microorganisms .
Biochemical Pathways
Similar compounds have been reported to inhibit the urease enzyme, which plays a crucial role in the nitrogen metabolism of many organisms .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability .
Result of Action
Similar compounds have demonstrated significant antimicrobial activities and have shown to disrupt membrane integrity .
Action Environment
It’s known that the dipole moment, which can be influenced by surrounding media such as solvents, determines the magnitude of the expected nonlinear optical (nlo) coefficient of similar compounds .
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c1-2-22-13-7-5-11(6-8-13)14-18-19-16-21(14)20-15(23-16)12-4-3-9-17-10-12/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHQVYFNPKPRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469424.png)

![(1-Methoxycyclopropyl)methyl (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B2469428.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2469434.png)

![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2469438.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2469439.png)

![N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide](/img/structure/B2469441.png)
![(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2469442.png)

